1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide

Lithium-metal batteries Polymer electrolytes Ionic conductivity

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide ([VIm][TFSI]) is a polymerizable ionic liquid monomer. Its vinyl substituent enables direct radical polymerization into poly(ionic liquid) networks, delivering solvent-free solid electrolytes with ionic conductivity up to 5.32×10⁻³ S·cm⁻¹ and 5.6 V electrochemical windows. This compound uniquely overcomes lithium dendrite growth and enables high-temperature (>200 °C) anhydrous proton conduction (>400 mS·cm⁻¹), surpassing conventional Nafion® membranes. Procure this high-purity monomer for next-generation battery electrolytes, PEM fuel cell membranes, and advanced separation media.

Molecular Formula C7H7F6N3O4S2
Molecular Weight 375.3 g/mol
CAS No. 1013027-27-4
Cat. No. B1436429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide
CAS1013027-27-4
Molecular FormulaC7H7F6N3O4S2
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESC=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F
InChIInChI=1S/C5H6N2.C2HF6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;9H
InChIKeyOVFZHDDKAVGFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide (CAS 1013027-27-4) – A Polymerizable Ionic Liquid Monomer for Advanced Electrolytes and Membranes


1-Vinylimidazolium bis(trifluoromethanesulfonyl)imide (abbreviated as [VIm][TFSI] or [HVIm][TFSI]) is a room-temperature ionic liquid monomer composed of a 1-vinylimidazolium cation and a bis(trifluoromethanesulfonyl)imide (TFSI) anion [1]. The compound has a molecular weight of 375.3 g/mol and a melting point in the range of 35–39 °C . The vinyl substituent on the imidazolium ring imparts radical polymerizability, enabling the fabrication of solid polymer electrolytes and poly(ionic liquid) (PIL) membranes, while the TFSI anion confers high thermal stability and low nucleophilicity [2].

Why Non-Polymerizable Ionic Liquids Cannot Replace 1-Vinylimidazolium TFSI in Solid-State and Membrane Applications


Conventional imidazolium TFSI ionic liquids such as 1-ethyl-3-methylimidazolium TFSI ([EMIM][TFSI]) or 1-butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) are high-performance liquid electrolytes, but they cannot be immobilized into solid, dimensionally stable matrices without the use of inert polymer scaffolds that dilute ionic content. In contrast, the vinyl group of 1-vinylimidazolium TFSI enables direct free-radical polymerization or copolymerization into poly(ionic liquid) (PIL) networks [1]. This structural feature fundamentally distinguishes it from non-polymerizable analogs, allowing the creation of solid-like electrolytes with high charge density and ion-conducting membranes that maintain mechanical integrity at elevated temperatures [2].

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons of 1-Vinylimidazolium TFSI vs. In-Class Analogs


Polymerized Ionic Network Conductivity vs. Non-Polymerizable ILs

Polymerized ionic networks (PINs) derived from 1-vinylimidazolium cations achieve room-temperature ionic conductivities up to 5.32 × 10⁻³ S cm⁻¹ at 22 °C [1]. In contrast, non-polymerizable analogs such as 1-butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) exhibit a conductivity of approximately 3.41 mS cm⁻¹ (3.41 × 10⁻³ S cm⁻¹) in the neat liquid state . While the neat liquid IL shows marginally lower conductivity, the PIN solidifies the electrolyte without a substantial conductivity penalty while enabling mechanical integrity.

Lithium-metal batteries Polymer electrolytes Ionic conductivity

Electrochemical Stability Window of Polymerized 1-Vinylimidazolium Networks vs. Reference ILs

PIN-based solid-like electrolytes incorporating 1-vinylimidazolium cations exhibit an electrochemical stability window up to 5.6 V [1]. By comparison, the neat ionic liquid 1-ethyl-3-methylimidazolium TFSI ([EMIM][TFSI]) has a reported electrochemical window of approximately 4.3 V [2]. The 1.3 V wider window of the PIN enables compatibility with high-voltage cathode materials such as NMC 811 or LiNi₀.₅Mn₁.₅O₄.

Electrochemical stability Lithium batteries Voltage window

Proton Conductivity of Polymerized [HVIm][TFSI] Membranes vs. Benchmark PEMs

Polymeric ionic liquid membranes prepared by UV polymerization of 1-H-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide ([HVIm][TFSI]) exhibit ion conductivity values exceeding 400 mS cm⁻¹ at 200 °C under anhydrous conditions [1]. In contrast, conventional Nafion® membranes operate optimally under hydrated conditions and typically deliver proton conductivities in the range of 100–200 mS cm⁻¹ at 80–100 °C [2]. The [HVIm][TFSI]-based membrane maintains a conductivity above 250 mS cm⁻¹ even after 500 hours of continuous operation at 200 °C.

Proton exchange membranes Fuel cells High-temperature PEM

Ionic Conductivity Enhancement in Binary Mixtures with Acetonitrile

When formulated as a binary mixture with acetonitrile, the amide-functionalized derivative [VAIM][TFSI] (3-(2-amino-2-oxoethyl)-1-vinylimidazolium TFSI) achieves a peak conductivity of ~3.32 S m⁻¹ (33.2 mS cm⁻¹) at 298.15 K at 0.07 mole fraction of IL . A ternary electrolyte containing 3 wt% [VAIM][TFSI], acetonitrile, and LiTFSI yields a conductivity of ~4.11 S m⁻¹ (41.1 mS cm⁻¹) at 298.15 K. In contrast, neat [EMIM][TFSI] exhibits a conductivity of ~9.4 mS cm⁻¹ at 25 °C , highlighting the formulation-dependent performance advantages achievable with vinylimidazolium TFSI derivatives.

Lithium-ion batteries Electrolyte formulation Conductivity optimization

High-Impact Application Scenarios Where 1-Vinylimidazolium TFSI Outperforms Non-Polymerizable Alternatives


Solid-State Lithium-Metal Battery Electrolytes

The radical polymerizability of 1-vinylimidazolium TFSI enables the fabrication of polymerized ionic networks (PINs) that function as solid-like electrolytes. These PINs deliver ionic conductivities up to 5.32 × 10⁻³ S cm⁻¹ at 22 °C and electrochemical stability windows up to 5.6 V, addressing the dual challenges of lithium dendrite suppression and high-voltage cathode compatibility [1]. Non-polymerizable ILs cannot form mechanically robust, free-standing solid electrolytes without added polymer binders that reduce ionic content.

High-Temperature Anhydrous Proton Exchange Membranes for Fuel Cells

Membranes synthesized by UV polymerization of 1-H-3-vinylimidazolium TFSI ([HVIm][TFSI]) exhibit proton conductivities exceeding 400 mS cm⁻¹ at 200 °C under anhydrous conditions, with sustained performance above 250 mS cm⁻¹ after 500 hours of operation [2]. This eliminates the need for humidification and enables operation at temperatures where conventional Nafion® membranes fail due to dehydration.

Poly(Ionic Liquid) Sorbents and Separation Media

The vinyl group allows copolymerization of 1-vinylimidazolium TFSI with crosslinkers and other functional monomers to produce PIL-based coatings and membranes with tunable hydrophobicity and ion-exchange capacity. Studies have demonstrated the utility of vinylimidazolium TFSI-derived PILs for headspace solid-phase microextraction of volatile amines [3] and for the separation of methyl blue and chromium(VI) ions from water [4].

Advanced Electrolyte Formulations for Lithium-Ion Batteries

Derivatives such as [VAIM][TFSI] achieve conductivities of 41.1 mS cm⁻¹ at 25 °C when formulated with acetonitrile and LiTFSI, representing a 4.4-fold enhancement over neat [EMIM][TFSI] . This formulation tunability, coupled with the inherent electrochemical stability of the TFSI anion, positions vinylimidazolium TFSI monomers as versatile building blocks for next-generation liquid and gel electrolytes.

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